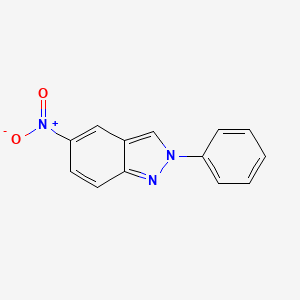
5-Nitro-2-phenylindazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-phenylindazole belongs to the class of organic compounds known as indazoles . It is a nitro derivative of benzazoles .
Synthesis Analysis
The synthesis of this compound involves the nitration of 2-phenylindazole at 0°C with a sulfuric–nitric acid mixture . This process leads to the formation of this compound and 7-nitro-2-phenylindazole .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole fused to a benzene . The existence of an annelated benzene ring in the benzazole molecule influences much of its ability for electrophilic substitution .Chemical Reactions Analysis
The nitration of benzazoles, such as 2-phenylindazole, is a complex process in which the experimental conditions can modify the product orientation . The nitro group is generally introduced into the arylene fragment of the molecule .Scientific Research Applications
Neuronal Nitric-Oxide Synthase Inhibition and Anticonvulsant Effects : 7-Nitroindazole, a compound related to 5-Nitro-2-phenylindazole, is studied for its role in the inhibition of neuronal nitric-oxide synthase (nNOS) and its potential anticonvulsant effects. It is found to prevent convulsions in experimental models, suggesting a role in studying the neuronal NO pathway in the nervous system (Matsumura, Kikuchi-Utsumi, & Nakaki, 2008).
Antibacterial Activity of Metal Complexes : Research on metal complexes of Schiff base derivatives, including those related to this compound, demonstrates antibacterial properties. These complexes show moderate activity against bacterial strains, indicating potential applications in antibacterial treatments (Yousif et al., 2017).
Prevention of Parkinsonism in Baboons : 7-Nitroindazole is also investigated for its protective effects against MPTP-induced parkinsonism in baboons. This research implies the potential of nitroindazole derivatives in treating neurodegenerative diseases like Parkinson's (Hantraye et al., 1996).
Antimicrobial and Anti-tubercular Activity : Synthesized derivatives of benzimidazoles, which include nitro-substituted compounds like this compound, exhibit antimicrobial and anti-tubercular activities. These compounds show effectiveness against various microorganisms, indicating their potential in antimicrobial therapies (Shingalapur, Hosamani, & Keri, 2009).
Inhibition of Copper Corrosion : Research on 5-Nitroindazole shows its effectiveness as a corrosion inhibitor for copper in saline solutions. This property makes it valuable in materials science and engineering, particularly in corrosion prevention (Qiang, Zhang, Xu, & Yin, 2015).
DNA Binding and Anticancer Potential : Studies on nitroimidazole derivatives, including this compound, reveal their ability to bind to DNA and exhibit anticancer properties. This opens up possibilities for their use in cancer research and treatment (Nasir et al., 2019).
Mechanism of Antibiotic Resistance : The structural basis of antibiotic resistance in relation to 5-Nitroimidazole-based antibiotics is elucidated. This is critical for understanding and overcoming bacterial resistance to these antibiotics (Leiros et al., 2004).
Mechanism of Action
Target of Action
It’s known that nitro derivatives of benzazoles, a class to which 5-nitro-2-phenylindazole belongs, have found wide applications in various branches of medicine, technology, and agriculture .
Mode of Action
It is known that the nitration of benzazoles, a process in which this compound is synthesized, is a complex process where the experimental conditions can modify the product orientation
Biochemical Pathways
It’s known that nitrobenzazoles are convenient synthons and intermediates in organic synthesis
Result of Action
It’s known that nitrobenzazoles have been used as radiosensitizers, anesthetics, anticancer medications, dyes, plasticizers, ionic liquids, pesticides, herbicides, and plant growth regulators
Action Environment
It’s known that the ability of azoles to electrophilic substitution is determined by the activity of reagents, the basicity of substrates, and the acidity of the medium . This suggests that environmental factors could potentially influence the action of this compound.
Future Directions
The nitro derivatives of benzazoles, including 5-Nitro-2-phenylindazole, have found wide applications in various branches of medicine, technology, and agriculture . They are convenient synthons and intermediates in organic synthesis . Future research may focus on further understanding their synthesis, properties, and potential applications .
properties
IUPAC Name |
5-nitro-2-phenylindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)12-6-7-13-10(8-12)9-15(14-13)11-4-2-1-3-5-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEXSNSVJTVIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

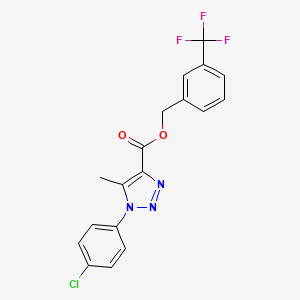
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2820657.png)

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2820660.png)
![N-(2-cyanophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2820661.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2820662.png)
![8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2820665.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2820667.png)
![(E)-4-(Dimethylamino)-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2820670.png)
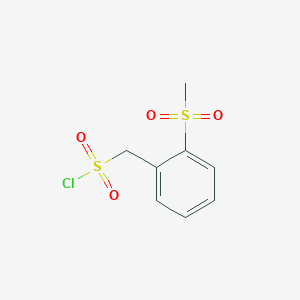
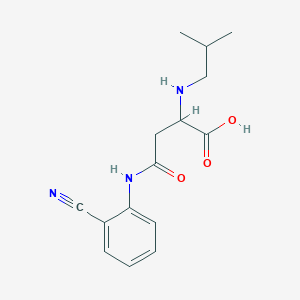
![6-(4-Chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2820674.png)
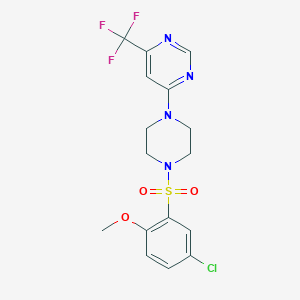
![5-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2820678.png)